molecular formula C23H18N4O2S B2832610 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941925-97-9

4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2832610
CAS No.: 941925-97-9
M. Wt: 414.48
InChI Key: SHODJCJSWAJVDD-UHFFFAOYSA-N
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Description

4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, an ethoxybenzo[d]thiazole moiety, and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Core: Starting with 4-ethoxybenzoic acid, the compound undergoes cyclization with thiourea to form the benzo[d]thiazole ring.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the benzamide with pyridin-2-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the thiazole ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The benzamide moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds like 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may act as an inhibitor of certain enzymes or pathways involved in disease processes, such as cancer or inflammatory conditions.

Industry

Industrially, such compounds may be used in the development of new materials or as additives in various chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. The molecular targets could include kinases, proteases, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
  • 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

The uniqueness of 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the pyridin-2-ylmethyl moiety may confer distinct properties compared to its analogs.

Properties

IUPAC Name

4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c1-2-29-19-7-5-8-20-21(19)26-23(30-20)27(15-18-6-3-4-13-25-18)22(28)17-11-9-16(14-24)10-12-17/h3-13H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHODJCJSWAJVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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